molecular formula C10H16N4O B11895428 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-40-8

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-

Cat. No.: B11895428
CAS No.: 646056-40-8
M. Wt: 208.26 g/mol
InChI Key: SOQHPNYLNGYAEJ-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[44]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- is a heterocyclic compound that features a spiro structure with nitrogen atoms at the 1 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- typically involves the formation of the spirocyclic core followed by the introduction of the oxadiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a diamine with a suitable diacid or diester can form the spirocyclic core, which is then further functionalized to introduce the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,7-diazaspiro[4.4]nonane: Similar spirocyclic structure but lacks the oxadiazole moiety.

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Contains oxygen atoms in the spirocyclic core instead of nitrogen.

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Features an additional nitrogen atom in the spirocyclic core.

Uniqueness

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- is unique due to the presence of both the spirocyclic core and the oxadiazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

646056-40-8

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H16N4O/c1-13-6-4-10(7-13)3-2-5-14(10)9-11-8-12-15-9/h8H,2-7H2,1H3

InChI Key

SOQHPNYLNGYAEJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCCN2C3=NC=NO3

Origin of Product

United States

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